molecular formula C101H156F3N31O25 B10827271 Dinorphin A Trifluoroacetic Acid Salt

Dinorphin A Trifluoroacetic Acid Salt

Cat. No.: B10827271
M. Wt: 2261.5 g/mol
InChI Key: PEPHTYRSGTZPQI-XKTGBWIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynorphin A (trifluoroacetate salt) is an endogenous opioid peptide that acts as a potent agonist for kappa opioid receptors. It is derived from the cleavage of prodynorphin and is widely distributed in the central nervous system. This compound is known for its role in modulating pain, stress, and emotional responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dynorphin A (trifluoroacetate salt) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .

Industrial Production Methods: Industrial production of Dynorphin A (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions: Dynorphin A (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .

Common Reagents and Conditions:

    Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used.

    Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid support.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) are employed.

Major Products: The primary product of these reactions is the peptide itself, with modifications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dynorphin A (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

Dynorphin A (trifluoroacetate salt) exerts its effects by binding to kappa opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptor signaling pathways, resulting in the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately modulates neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Uniqueness: Dynorphin A (trifluoroacetate salt) is unique due to its high potency and selectivity for kappa opioid receptors. Its ability to modulate pain and stress responses makes it a valuable compound for both research and potential therapeutic applications .

Properties

Molecular Formula

C101H156F3N31O25

Molecular Weight

2261.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C99H155N31O23.C2HF3O2/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132;3-2(4,5)1(6)7/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-;/m0./s1

InChI Key

PEPHTYRSGTZPQI-XKTGBWIYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.